molecular formula C8H13NO3 B13595633 (4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid

(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid

Cat. No.: B13595633
M. Wt: 171.19 g/mol
InChI Key: GKALJTIARVXLTG-HTRCEHHLSA-N
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Description

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyran ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to produce N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) catalysts and air.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: N-substituted pyrroles with various functional groups.

Scientific Research Applications

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-12-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m1/s1

InChI Key

GKALJTIARVXLTG-HTRCEHHLSA-N

Isomeric SMILES

C1C[C@]2(CNC[C@H]2OC1)C(=O)O

Canonical SMILES

C1CC2(CNCC2OC1)C(=O)O

Origin of Product

United States

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